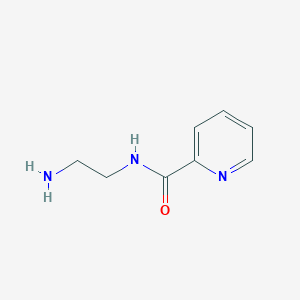

N-(2-aminoetil)piridina-2-carboxamida

Descripción general

Descripción

“N-(2-aminoethyl)pyridine-2-carboxamide” is a chemical compound with the molecular formula C8H11N3O . It is functionally related to pyridine .

Synthesis Analysis

The synthesis of substituted pyridines with diverse functional groups has been reported in the literature . A ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans has been described .Molecular Structure Analysis

The molecular structure of “N-(2-aminoethyl)pyridine-2-carboxamide” has been characterized . The molecular formula is C8H11N3O, with an average mass of 165.192 Da .Chemical Reactions Analysis

The chemical reactions of “N-(2-aminoethyl)pyridine-2-carboxamide” have been studied . The nitrogen atom of the pyridine ring, C=N, N-H, and NH2 were found to be involved in the hydrogen bonding with Lys709, Tyr32, Ala80, and Glu742 residue of the active site, respectively .Physical And Chemical Properties Analysis

“N-(2-aminoethyl)pyridine-2-carboxamide” is a white to off-white solid . Its physical and chemical properties have been characterized .Aplicaciones Científicas De Investigación

Inhibidores de la Ureasa

Los derivados de la carboxamida de piridina, como la N-(2-aminoetil)piridina-2-carboxamida, se han explorado como inhibidores de la ureasa . La ureasa es una enzima que cataliza la hidrólisis de la urea en dióxido de carbono y amoníaco. Esta reacción es un factor clave en el desarrollo de ciertas enfermedades infecciosas, cálculos renales y otras afecciones médicas. Por lo tanto, los inhibidores de la ureasa son de gran interés para aplicaciones terapéuticas .

Agentes Anticancerígenos

El rápido desarrollo de resistencia por parte de las bacterias ureolíticas, que están involucradas en diversas afecciones potencialmente mortales como el cáncer gástrico y duodenal, ha inducido la necesidad de desarrollar una nueva línea de terapia que tenga actividad antiureasa .

Ingredientes Farmacéuticos Activos

This compound se utiliza como ingrediente farmacéutico activo . Los ingredientes farmacéuticos activos (API) son las partes de cualquier fármaco que producen los efectos deseados. Los API se producen a través de una variedad de procesos, incluida la síntesis química, los procesos de fermentación, el ADN recombinante, etc. .

Estudios Espectral

La carboxamida de piridina se utiliza en estudios espectrales. Por ejemplo, en los espectros IR a 3268 y 3255 cm −1, aparecen dos picos débiles debido a la amina secundaria (NH 2 ), el grupo NHCS aparece a 3181 cm −1 con una intensidad débil, y el pico medio aparece a 1622 cm −1 (C=N) .

Síntesis de Otros Compuestos

La this compound se puede utilizar en la síntesis de otros compuestos. Por ejemplo, se puede utilizar en la síntesis de N-(piridin-2-il)amidas y 3-bromoimidazo[1,2-a]piridinas a partir de α-bromocetonas y 2-aminopiridina en diferentes condiciones de reacción .

Escisión del Enlace C–C

La this compound se puede formar en tolueno a través de la escisión del enlace C–C promovida por I2 y TBHP. Las condiciones de reacción son suaves y sin metales .

Safety and Hazards

Direcciones Futuras

The future directions of “N-(2-aminoethyl)pyridine-2-carboxamide” research could involve further exploration of its potential as a scaffold for the development of VEGFR-2, ERK-2, and Abl-1 multikinase inhibitors . Additionally, the exploration of N-(2-aminoethyl)piperidine-4-carboxamide as a potential scaffold for the development of VEGFR-2, ERK-2, and Abl-1 multikinase inhibitors has been suggested .

Propiedades

IUPAC Name |

N-(2-aminoethyl)pyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O/c9-4-6-11-8(12)7-3-1-2-5-10-7/h1-3,5H,4,6,9H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDEHSSNJTVYAFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(=O)NCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30389991 | |

| Record name | N-(2-aminoethyl)pyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30389991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

103878-43-9 | |

| Record name | N-(2-aminoethyl)pyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30389991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

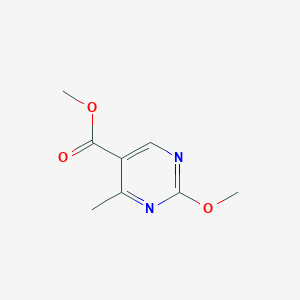

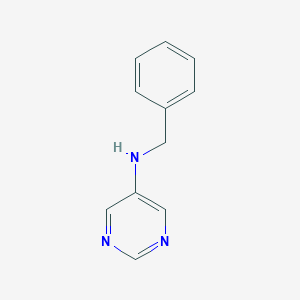

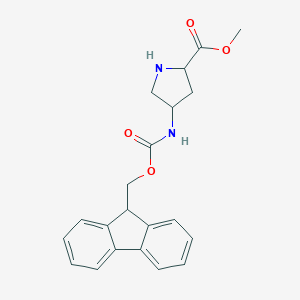

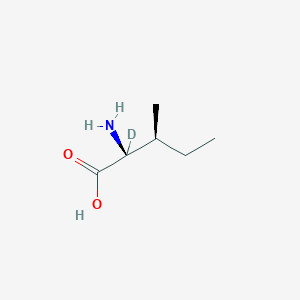

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

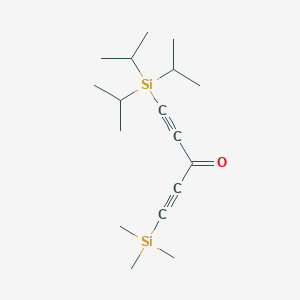

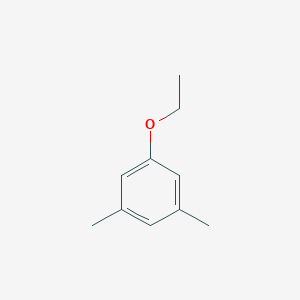

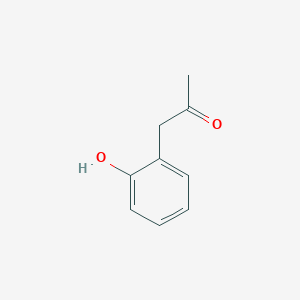

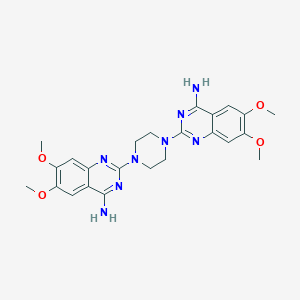

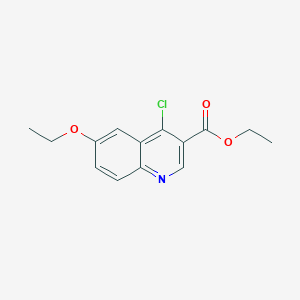

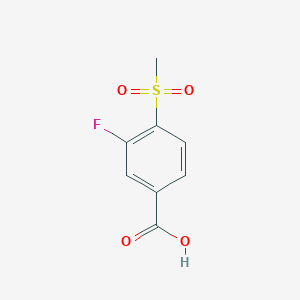

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action of N-(2-aminoethyl)pyridine-2-carboxamide?

A1: The research indicates that N-(2-aminoethyl)pyridine-2-carboxamide exhibits inhibitory properties against monoamine oxidase (MAO) [, ]. While the specific details regarding its interaction with MAO are not provided in the abstracts, this suggests that the compound likely exerts its effects by interfering with the enzymatic activity of MAO, potentially through competitive or non-competitive inhibition. Further research is needed to fully elucidate the precise mechanism of interaction and its downstream effects.

Q2: Are there any other compounds structurally similar to N-(2-aminoethyl)pyridine-2-carboxamide that share similar pharmacological properties?

A2: The research mentions that other ethylenediaminemonoamide derivatives, sharing structural similarities with N-(2-aminoethyl)pyridine-2-carboxamide, also exhibit inhibitory properties against MAO [, ]. These derivatives differ in the specific aromatic heterocyclic group (represented as "R" in the abstract) attached to the ethylenediaminemonoamide core. This suggests that the core structure of N-(2-aminoethyl)pyridine-2-carboxamide, particularly the ethylenediamine and amide moieties, may be crucial for its interaction with MAO and its inhibitory activity. Further investigations into the structure-activity relationship of these derivatives could provide valuable insights for developing more potent and selective MAO inhibitors.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzo[b]thiophene-6-carbonitrile](/img/structure/B171574.png)